Fallaxidin-3.1

Antimicrobial peptide potency Gram-positive antibacterial Structure-activity relationship

Fallaxidin-3.1 (sequence GLLDLAKHVIGIASKL-NH₂) is a 16-residue, C-terminally amidated cationic antimicrobial peptide (AMP) originally isolated from the dorsal skin secretion of the Eastern Dwarf Tree Frog Litoria fallax. It belongs to the fallaxidin family of nine structurally characterized peptides, all derived from conserved prepropeptide precursors homologous to the caerin peptide family of related Litoria species.

Molecular Formula
Molecular Weight
Cat. No. B1576598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFallaxidin-3.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fallaxidin-3.1: Narrow-Spectrum Amphibian Antimicrobial Peptide for Targeted Gram-Positive Research


Fallaxidin-3.1 (sequence GLLDLAKHVIGIASKL-NH₂) is a 16-residue, C-terminally amidated cationic antimicrobial peptide (AMP) originally isolated from the dorsal skin secretion of the Eastern Dwarf Tree Frog Litoria fallax [1]. It belongs to the fallaxidin family of nine structurally characterized peptides, all derived from conserved prepropeptide precursors homologous to the caerin peptide family of related Litoria species [1]. Unlike broad-spectrum amphibian AMPs, fallaxidin-3.1 exhibits narrow-spectrum antibacterial activity restricted to specific Gram-positive organisms, with reported minimum inhibitory concentrations (MICs) of 100 µM against both Enterococcus faecalis and Lactococcus lactis [2]. The mature peptide is processed from the Preprofallaxidin-2 precursor (UniProt B5LUQ3), which also yields the closely related analog fallaxidin-3.2 [3].

Why Fallaxidin-3.1 Cannot Be Substituted by Other Fallaxidins or Generic Amphibian AMPs


The fallaxidin family is functionally heterogeneous despite a shared genetic origin: fallaxidins 1.1 and 2.1 exhibit no detectable antimicrobial, smooth muscle, opioid, or lymphocyte-proliferative activity [1]; fallaxidins 3.1 and 3.2 are weakly active narrow-spectrum antibiotics [1]; and fallaxidin-4.1 is a moderately active antibiotic that additionally inhibits neuronal nitric oxide synthase (nNOS) with an IC₅₀ of 13.3 µM [2]. Even within the 3.1/3.2 pair processed from the same precursor protein (Preprofallaxidin-2), a single amino acid substitution (Asp⁵→Phe⁵) and a one-residue C-terminal extension produce a 5-fold difference in anti-lactococcal potency [3][4]. Consequently, substituting any family member for fallaxidin-3.1 would alter antibacterial spectrum, potency, target selectivity, and off-target enzymatic activity, rendering experimental results non-comparable. The quantitative evidence below establishes the precise boundaries of fallaxidin-3.1 differentiation.

Quantitative Differentiation Evidence for Fallaxidin-3.1 Against Its Closest Comparators


Fallaxidin-3.1 Exhibits 5-Fold Higher Anti-Lactococcal Potency Than Fallaxidin-3.2

Fallaxidin-3.1 demonstrates a 5-fold lower minimum inhibitory concentration (MIC) against Lactococcus lactis compared with its closest sequence analog fallaxidin-3.2, despite both peptides being co-expressed from the same Preprofallaxidin-2 precursor and sharing the same cationic charge (+2 at physiological pH) [1][2]. Against Enterococcus faecalis, both peptides show equivalent potency (MIC = 100 µM), indicating that the structural differences between 3.1 and 3.2 selectively affect activity against L. lactis [1][2].

Antimicrobial peptide potency Gram-positive antibacterial Structure-activity relationship

Fallaxidin-3.1 Lacks nNOS Inhibitory Activity, in Contrast to the Multifunctional Fallaxidin-4.1

Fallaxidin-4.1 (sequence GLLSFLPKVIGVIGHLIHPPS-OH) exhibits dual functionality: antibacterial activity against multiple Gram-positive species and inhibition of neuronal nitric oxide synthase (nNOS) with an IC₅₀ of 13.3 µM [1][2]. In contrast, fallaxidin-3.1 has no detectable nNOS inhibitory activity, consistent with the observation that Litoria fallax skin secretion lacks any peptide capable of inhibiting nitric oxide formation via nNOS [3]. This functional divergence means that fallaxidin-3.1 provides a cleaner pharmacological profile for studies where nNOS modulation would constitute an undesired confounding variable.

Neuronal nitric oxide synthase inhibition Off-target activity AMP selectivity

Fallaxidin-3.1 Shows 8.3-Fold Lower Potency but Narrower Spectrum Than Fallaxidin-4.1 Against Gram-Positive Bacteria

While fallaxidin-4.1 inhibits four Gram-positive species—Lactococcus lactis (MIC = 12 µM), Streptococcus uberis (MIC = 50 µM), Micrococcus luteus (MIC = 100 µM), and Staphylococcus epidermidis (MIC = 100 µM)—fallaxidin-3.1 is active against only two species (E. faecalis and L. lactis, both at MIC = 100 µM) [1][2]. Against L. lactis specifically, 4.1 is 8.3-fold more potent (12 µM vs 100 µM) [1][2]. The narrower susceptibility range of 3.1 may be advantageous for applications requiring selective suppression of a limited subset of Gram-positive organisms without broader microbiome perturbation.

Antibacterial spectrum Potency ranking Gram-positive selectivity

Fallaxidin-3.1 Possesses Higher Hydrophobicity and Aliphatic Index Than Fallaxidin-3.2, Correlating with Enhanced Membrane Insertion Potential

The Asp⁵→Phe⁵ substitution in fallaxidin-3.2 relative to 3.1, combined with an additional C-terminal glycine (sequence: GLLDFAKHVIGIASKLG vs GLLDLAKHVIGIASKL), results in measurable physicochemical differences: 3.1 exhibits a GRAVY hydrophobicity score of 0.994 compared with 0.853 for 3.2, and an aliphatic index of 176.88 versus 143.53 [1][2]. Higher hydrophobicity and aliphatic index are generally associated with deeper membrane insertion and enhanced membrane-disruptive capacity in helical AMPs, providing a plausible mechanistic basis for the 5-fold potency difference observed against L. lactis [1][2].

Peptide physicochemical properties Membrane interaction Hydrophobicity-activity correlation

The Preprofallaxidin-2 Precursor Is Annotated as Non-Hemolytic, Distinguishing Fallaxidin-3.1 from Hemolytically Active Amphibian AMPs

The Preprofallaxidin-2 precursor protein (UniProt B5LUQ3), which is proteolytically processed to yield both fallaxidin-3.1 and fallaxidin-3.2, is annotated as 'Non-hemolytic' in the Antimicrobial Peptide Database (AMPDB) based on manual curation from primary literature and UniProt records [1]. This contrasts with many amphibian-derived AMPs such as caerin 1.1, citropin 1.1, and maculatin 1.1, for which measurable hemolytic activity against mammalian erythrocytes has been documented and constitutes a recognized barrier to therapeutic translation [2]. The absence of reported hemolysis for the 3.1/3.2 precursor is a differentiating feature relevant to applications requiring reduced mammalian cell toxicity.

Hemolytic activity Therapeutic index AMP safety profile

Narrow-Spectrum Gram-Positive Selectivity of Fallaxidin-3.1 Contrasts with Broad-Spectrum Activity of Caerin 1.1 from a Related Litoria Species

Caerin 1.1 (from Litoria splendida) is a broad-spectrum amphibian AMP reported to inhibit Bacillus cereus (MIC = 50 µg/mL), Leuconostoc lactis (MIC = 1.5 µg/mL), Listeria innocua (MIC = 25 µg/mL), Micrococcus luteus (MIC = 12.5 µg/mL), Staphylococcus aureus (MIC = 3–12 µg/mL), Staphylococcus epidermidis (MIC = 12.5 µg/mL), and Streptococcus uberis (MIC = 12.5 µg/mL) [1]. Fallaxidin-3.1, by contrast, is active only against E. faecalis and L. lactis (both at MIC = 100 µM, approximately 165 µg/mL for 3.1) [2]. This represents roughly a 110-fold higher MIC against Leuconostoc lactis for fallaxidin-3.1 compared with caerin 1.1 (165 µg/mL vs 1.5 µg/mL), and an absence of activity against at least five additional species that caerin 1.1 inhibits. The narrow spectrum of 3.1 is consistent with the thesis observation that L. fallax 'secretes several narrow spectrum antimicrobial peptides, including fallaxidin 3.1' rather than a single potent broad-spectrum agent [3].

Narrow-spectrum antimicrobial Gram-positive selectivity Ecosystem-specific AMP evolution

Procurement-Relevant Application Scenarios for Fallaxidin-3.1 Based on Quantitative Differentiation Evidence


Narrow-Spectrum Gram-Positive Mechanistic Studies Requiring Minimal Off-Target Antibacterial Activity

Fallaxidin-3.1 is the preferred fallaxidin family member for membrane-permeabilization and mode-of-action studies targeting a restricted Gram-positive panel (E. faecalis, L. lactis) without concurrent nNOS inhibition [1][2]. Its narrow spectrum (2 susceptible species vs 4 for fallaxidin-4.1 and ≥7 for caerin 1.1) minimizes confounding antibacterial effects in mixed-culture or microbiome-containing experimental systems [1][3].

Structure-Activity Relationship (SAR) Programs Using the Fallaxidin-3.1/3.2 Pair as a Minimal-Sequence-Variation Model System

The fallaxidin-3.1/3.2 pair—differing only at position 5 (Asp vs Phe) and by a single C-terminal glycine in 3.2—provides a uniquely controlled model for investigating how individual amino acid substitutions modulate antibacterial potency (5-fold MIC difference against L. lactis), hydrophobicity (GRAVY 0.994 vs 0.853), and aliphatic index (176.88 vs 143.53) [1][2]. Medicinal chemistry teams can use this pair to validate computational potency-prediction models or to benchmark the sensitivity of antimicrobial assays to subtle sequence perturbations [1][2].

Non-Hemolytic AMP Scaffold Development for Therapeutic Lead Optimization

For drug discovery programs where hemocompatibility is a go/no-go criterion, fallaxidin-3.1—derived from the non-hemolytic Preprofallaxidin-2 precursor—serves as a starting scaffold with a documented absence of hemolytic annotation [1]. This contrasts with hemolytically active amphibian AMPs such as caerin 1.1, citropin 1.1, and maculatin 1.1, which require extensive sequence engineering to reduce mammalian cell toxicity [2]. Investigators can use 3.1 as a baseline for therapeutic-index optimization studies, though direct hemolysis testing of the mature synthetic peptide is recommended to confirm the precursor-level annotation [1].

Amphibian AMP Evolution and Gene Duplication Studies Leveraging the Fallaxidin Phylogenetic Framework

Fallaxidin-3.1 occupies a distinct phylogenetic position within the Litoria AMP radiation: it is co-encoded with 3.2 on Preprofallaxidin-2, while the more potent and multifunctional 4.1 derives from a separate precursor (Preprofallaxidin-4) [1][2]. The conserved preproregions of fallaxidins share homology with caerin precursors from L. caerulea and L. splendida, despite substantial mature-peptide sequence divergence, making 3.1 a valuable reference point for evolutionary biologists studying the functional diversification of amphibian host-defense peptides following gene duplication events [1][3].

Quote Request

Request a Quote for Fallaxidin-3.1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.